molecular formula C6H6Br2O2 B6290724 1-(3,4-Dibromofuran-2-yl)ethanol CAS No. 2432848-85-4

1-(3,4-Dibromofuran-2-yl)ethanol

Cat. No.: B6290724
CAS No.: 2432848-85-4
M. Wt: 269.92 g/mol
InChI Key: NFDZQMJVSKVVCR-UHFFFAOYSA-N
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Description

“1-(3,4-Dibromofuran-2-yl)ethanol” is a chemical compound with the CAS Number: 2432848-85-4 . It has a molecular weight of 269.92 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-dibromofuran-2-yl)ethan-1-ol . The InChI code for this compound is 1S/C6H6Br2O2/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 269.92 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Polymer Chemistry

1-(3,4-Dibromofuran-2-yl)ethanol finds applications in polymer chemistry. It is utilized as a protecting group for methacrylic acid, which can be selectively removed after polymerization. This property is leveraged in the synthesis of polymers and copolymers for various applications (Elladiou & Patrickios, 2012).

Green Chemistry

In green chemistry, this compound plays a role in the extraction and separation of alcohols from water, which is crucial in bio-feedstock processes and the pharmaceutical industry. This usage is part of efforts to reduce energy consumption in these sectors (Chapeaux et al., 2008).

Organic Synthesis

This compound is involved in the synthesis of polysubstituted pyrazoles and isoxazoles, contributing to the development of bioactive compounds and derivatives of antitumor alkaloids (Chagarovskiy et al., 2016).

Enzymatic Processes

This compound is also relevant in enzymatic processes for the preparation of chiral alcohols, like in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. Its applications here highlight the significance in pharmaceutical synthesis (Guo et al., 2017).

Chemoenzymatic Synthesis

Its role extends to chemoenzymatic synthesis, where it is used in the synthesis of furan-based alcohols. This application is vital in the production of enantiopure alcohols, crucial in natural product synthesis and chiral drug development (Hara et al., 2013).

Properties

IUPAC Name

1-(3,4-dibromofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2O2/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDZQMJVSKVVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CO1)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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